2-cyclobutyl-N-methylbenzamide
Description
Properties
CAS No. |
2648956-80-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Cyclobutyl N Methylbenzamide
Retrosynthetic Analysis and Strategic Disconnections for 2-cyclobutyl-N-methylbenzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the amide C-N bond and the bond connecting the cyclobutyl group to the aromatic ring.
The primary disconnection is the amide bond, which is a common and reliable bond formation strategy in organic synthesis. amazonaws.com This leads to two key synthons: a 2-cyclobutylbenzoyl derivative (such as an acyl chloride or carboxylic acid) and methylamine (B109427). This is a standard approach for the formation of amides. amazonaws.com
A second strategic disconnection can be made at the C-C bond between the cyclobutyl ring and the benzene (B151609) ring. This suggests a cross-coupling reaction, potentially involving a Grignard reagent derived from a cyclobutyl halide and a 2-halobenzamide derivative, or a palladium-catalyzed coupling of a cyclobutylboronic acid with a 2-halobenzamide.
Classical and Contemporary Synthetic Routes to the this compound Core
Building on the retrosynthetic analysis, several synthetic pathways can be devised to construct the this compound core. These routes can be categorized by the key bond-forming reactions employed.
Amidation Reactions for Benzamide (B126) Formation
The formation of the amide bond is a crucial step in the synthesis of this compound. This can be achieved through various amidation reactions, starting from a 2-cyclobutylbenzoic acid precursor.
One of the most common methods involves the activation of the carboxylic acid. nih.gov This can be done by converting the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-cyclobutylbenzoyl chloride can then be reacted with methylamine to form the desired amide.
Alternatively, direct condensation of the carboxylic acid and amine can be facilitated by coupling reagents. ucl.ac.uk A variety of such reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and peptide coupling reagents like HATU. ucl.ac.uk Catalytic methods for direct amidation have also been developed, utilizing catalysts such as boronic acids. ucl.ac.ukresearchgate.net Metal-based catalysts, for instance those involving titanium tetrachloride (TiCl₄), can also mediate the direct condensation of carboxylic acids and amines. nih.gov
| Amidation Method | Reagents/Catalysts | Description |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with an amine. |
| Coupling Reagents | EDC, HATU | These reagents activate the carboxylic acid in situ to facilitate amide bond formation with an amine. ucl.ac.uk |
| Catalytic Direct Amidation | Boronic acids, TiCl₄ | These catalysts promote the direct condensation of a carboxylic acid and an amine, often with the removal of water. nih.govucl.ac.ukresearchgate.net |
Cyclobutyl Ring Introduction and Functionalization Methodologies
The introduction of the cyclobutyl moiety onto the benzene ring is a key challenge in the synthesis. One approach is to start with a pre-functionalized benzene ring, such as 2-bromobenzoic acid, and introduce the cyclobutyl group via a cross-coupling reaction. For example, a Grignard reagent prepared from cyclobutyl bromide can be coupled with a 2-halobenzamide derivative.
Another strategy involves the synthesis of cyclobutane (B1203170) derivatives that can then be attached to the aromatic ring. organic-chemistry.org Methods for synthesizing substituted cyclobutanes include [2+2] cycloaddition reactions. harvard.edu For instance, a [2+2] photocycloaddition between an appropriate alkene and a ketene (B1206846) could be envisioned to form a cyclobutanone, which can then be further functionalized. Ring expansion of cyclopropylmethyl systems can also lead to cyclobutane structures.
Palladium-catalyzed C–H functionalization has emerged as a powerful tool for introducing substituents onto aromatic rings. acs.org It might be possible to directly couple a cyclobutane precursor to a benzamide derivative that has a directing group at the ortho position. acs.org
N-Methylation Strategies for Amide Synthesis
If the synthesis starts with the formation of 2-cyclobutylbenzamide, a subsequent N-methylation step is required. Several methods exist for the N-methylation of amides.
A common approach involves the use of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base to deprotonate the amide nitrogen. Care must be taken to control the reaction conditions to avoid over-methylation.
More recent and selective methods for N-methylation have been developed. For instance, quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide can act as safe and monoselective N-methylating agents for amides. nih.govorganic-chemistry.org Another approach is the reduction of N-methylol derivatives, which can be formed from the reaction of the amide with formaldehyde. tandfonline.com Tetramethylammonium fluoride (B91410) (TMAF) has also been reported as a selective methylating agent for amides. organic-chemistry.org
| N-Methylation Reagent | Conditions | Selectivity |
| Methyl iodide / Dimethyl sulfate | Base (e.g., NaH, K₂CO₃) | Can lead to over-methylation if not controlled. |
| Phenyl trimethylammonium iodide | Cs₂CO₃, Toluene | Excellent monoselectivity. nih.govorganic-chemistry.org |
| Formaldehyde followed by reduction | NaCNBH₃, CF₃COOH | Reduction of the intermediate N-methylol. tandfonline.com |
| Tetramethylammonium fluoride (TMAF) | Toluene, 100°C | High chemoselectivity. organic-chemistry.org |
Advanced Synthetic Techniques Applicable to this compound Synthesis
Modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of this compound, potentially offering greater efficiency and selectivity.
Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer several potential routes to this compound.
One such approach is the palladium-catalyzed aminocarbonylation of an aryl halide. nih.gov This would involve the reaction of 1-bromo-2-cyclobutylbenzene (B2987401) with carbon monoxide and methylamine in the presence of a palladium catalyst. This method constructs the amide functionality in a single step from readily available precursors.
Another powerful strategy is the palladium-catalyzed ortho-arylation of benzamides. acs.org While this is typically used to introduce aryl groups, modifications of this methodology could potentially be adapted for the introduction of a cyclobutyl group, although this is less conventional. This would involve the direct C-H activation of N-methylbenzamide at the ortho position, followed by coupling with a cyclobutyl halide or a related derivative.
Furthermore, palladium catalysis can be employed for the synthesis of the benzamide itself. For example, a one-pot cyanation and hydration sequence of an aryl bromide can yield a primary benzamide, which could then be N-methylated. researchgate.net
| Palladium-Catalyzed Reaction | Starting Materials | Key Transformation |
| Aminocarbonylation | 1-bromo-2-cyclobutylbenzene, CO, Methylamine | Formation of the amide bond. nih.gov |
| Ortho-Arylation (adapted) | N-methylbenzamide, Cyclobutyl halide | C-H activation and C-C bond formation. acs.org |
| Cyanation/Hydration | 2-cyclobutylbromobenzene, KCN, H₂O₂ | Formation of a primary benzamide. researchgate.net |
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and economically viable manufacturing processes. The aim is to minimize the environmental footprint by addressing factors such as solvent choice, energy consumption, and waste generation.
Key green chemistry principles applicable to the synthesis, which typically involves the formation of an amide bond between a 2-cyclobutylbenzoic acid derivative and methylamine, include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. For instance, utilizing catalytic methods for amide bond formation instead of stoichiometric coupling reagents reduces waste.
Atom Economy: Maximizing the incorporation of all starting materials into the final product. Direct amidation reactions, if feasible, would offer a higher atom economy compared to multi-step sequences involving activating agents.
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where possible.
Design for Energy Efficiency: Employing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. This avoids the costs and environmental impact associated with high-temperature reactions.
Catalysis: Using catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalytic amounts of a catalyst can facilitate numerous reaction cycles, generating far less waste than a reagent used in a 1:1 ratio.
An illustrative table below outlines how these principles could be applied to optimize the synthesis of this compound.
| Green Chemistry Principle | Conventional Approach | Optimized Green Approach |
| Reagents | Stoichiometric coupling reagents (e.g., DCC/DMAP) | Catalytic amidation (e.g., using boronic acid catalysts) |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Ethanol, Water |
| Energy | High-temperature reflux | Ambient temperature or microwave-assisted synthesis |
| Waste | High E-Factor (significant reagent & solvent waste) | Low E-Factor (minimal byproducts, solvent recycling) |
This table is illustrative and represents a theoretical application of green chemistry principles.
Microwave-Assisted and Flow Chemistry Applications
Modern synthetic technologies like microwave-assisted synthesis and flow chemistry offer significant advantages for the production of this compound, primarily by enhancing reaction rates and improving process control.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for amide bond formation, often from hours to minutes. This is achieved through efficient and rapid heating of the reaction mixture. The technique allows for precise temperature control and can lead to higher yields and purer products by minimizing the formation of thermal degradation byproducts. The synthesis of N-substituted benzamides, analogous to the target compound, has been shown to benefit from microwave conditions, achieving good yields in significantly shortened timeframes.
Flow Chemistry: Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides a scalable and safe platform for synthesis. For the synthesis of this compound, a flow process would involve continuously mixing a stream of an activated 2-cyclobutylbenzoic acid derivative with a stream of methylamine in a heated reactor coil. This method offers superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions. The inherent safety and scalability of flow systems make them particularly suitable for industrial production.
| Technology | Key Advantages for this compound Synthesis |
| Microwave-Assisted | - Drastic reduction in reaction time. - Improved reaction yields and product purity. - Rapid optimization of reaction conditions. |
| Flow Chemistry | - Enhanced safety and control, especially for exothermic reactions. - Seamless scalability from laboratory to production. - Potential for integration of in-line purification and analysis. |
This table summarizes the potential benefits of applying modern synthetic technologies.
Analog Design and Directed Synthesis of this compound Derivatives
The design and synthesis of analogs of this compound are driven by the goal of establishing structure-activity relationships (SAR) and optimizing properties for specific applications. This involves systematic modifications to the three primary components of the molecule: the benzene ring, the cyclobutyl moiety, and the N-methylamide group.
Systematic Modification of Benzene Ring Substitutions
Introducing substituents onto the benzene ring is a common strategy to modulate the electronic, steric, and pharmacokinetic properties of the molecule. The position and nature of these substituents can have a profound impact on biological activity and metabolic stability. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at the 3-, 4-, or 5-positions can alter the molecule's interaction with biological targets.
| Position of Substitution | Substituent Type | Potential Impact |
| 4-Position (para) | Fluoro (-F) | May enhance metabolic stability and binding affinity. |
| 5-Position (meta) | Methoxy (-OCH₃) | Increases electron density and can alter solubility and receptor interactions. |
| 3-Position (meta) | Trifluoromethyl (-CF₃) | Electron-withdrawing; can influence pKa and lipophilicity. |
This table provides illustrative examples of potential benzene ring modifications and their expected effects.
Cyclobutyl Moiety Variations and Stereochemical Considerations
The cyclobutyl group is a key structural feature, often used in medicinal chemistry to provide a conformationally constrained scaffold that can improve binding affinity and metabolic stability. Variations can include altering the substitution pattern on the cyclobutyl ring or exploring different stereoisomers.
The puckered nature of the cyclobutane ring means that substituents can exist in different spatial arrangements (stereoisomers), which can be critical for biological activity. For instance, if the cyclobutyl ring were to be further substituted, the cis and trans isomers could exhibit vastly different biological profiles due to their distinct three-dimensional shapes. The synthesis of stereochemically pure cyclobutane derivatives is a significant challenge that requires stereocontrolled synthetic methods.
N-Substituent Modifications and Their Synthetic Accessibility
Modifying the N-methyl group of the amide is another avenue for analog design. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl), cyclic systems, or functionalized chains can explore steric tolerance and introduce new interaction points. The synthetic accessibility of these analogs is generally high, as the amide formation step can readily accommodate a wide variety of primary and secondary amines in place of methylamine.
| N-Substituent | Rationale for Modification | Synthetic Accessibility |
| N-Ethyl | Probes for additional steric bulk near the amide nitrogen. | High (substitution of methylamine with ethylamine). |
| N-Cyclopropyl | Introduces conformational rigidity. | High (use of cyclopropylamine). |
| N-(2-Hydroxyethyl) | Adds a polar functional group to potentially improve solubility. | High (use of ethanolamine). |
This table illustrates potential modifications to the N-substituent and their synthetic feasibility.
Purity Assessment and Process Optimization in Synthetic Schemes
Ensuring the purity and consistency of this compound is critical. Process optimization involves developing robust and reproducible synthetic schemes that consistently deliver the final product with high purity. This relies on the use of modern analytical techniques to monitor reaction progress, identify impurities, and define critical process parameters.
Key analytical methods for purity assessment include:
High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final compound and quantifying any impurities. Method development would focus on selecting the appropriate column, mobile phase, and detection wavelength to achieve baseline separation of the main compound from starting materials and byproducts.
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of the main peak and any impurities, providing crucial information about their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates, ensuring the correct connectivity and stereochemistry.
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities or residual solvents.
Process optimization involves using data from these techniques to refine reaction conditions (e.g., temperature, time, reagent stoichiometry) to maximize yield and minimize impurity formation, ensuring a scalable and reliable synthetic process.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyclobutyl N Methylbenzamide
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition, which in turn confirms its molecular formula. For 2-cyclobutyl-N-methylbenzamide, this technique provides the exact mass of the molecular ion, allowing for the unambiguous assignment of its chemical formula.
The molecular formula of this compound is C₁₂H₁₅NO. The theoretical exact mass of the neutral molecule is calculated to be 189.1154 g/mol . In a typical HRMS experiment, the compound is ionized, most commonly forming a protonated molecule [M+H]⁺. The theoretical exact mass for this ion would be 190.1232 m/z.
Experimental determination of the m/z value of the molecular ion with high precision (typically to four or more decimal places) allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The confirmation of the molecular formula is achieved by comparing the experimentally measured mass to the theoretical mass, with a mass error typically within a few parts per million (ppm).
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | C₁₂H₁₅NO | 189.1154 |
| [M+H]⁺ | C₁₂H₁₆NO⁺ | 190.1232 |
| [M+Na]⁺ | C₁₂H₁₅NNaO⁺ | 212.1051 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be established.
One-Dimensional (1D) NMR: ¹H and ¹³C Chemical Shift Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the aromatic ring, the cyclobutyl group, and the N-methyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of the cyclobutyl group at the ortho position would lead to a complex splitting pattern for these aromatic protons. The methine proton of the cyclobutyl group attached to the aromatic ring would likely appear as a multiplet. The methylene protons of the cyclobutyl ring would exhibit complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). The N-methyl protons would give rise to a singlet in the upfield region (around δ 3.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, accounting for the symmetry in the molecule. The carbonyl carbon of the amide group would be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 120-140 ppm. The carbons of the cyclobutyl group would appear in the upfield aliphatic region, with the methine carbon being more downfield than the methylene carbons. The N-methyl carbon would be observed at around δ 25-35 ppm. For the related compound N-methylbenzamide, the carbonyl carbon appears at δ 168.3 ppm, and the N-methyl carbon is at δ 26.9 ppm rsc.org.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.8 | m | 4H |
| Cyclobutyl-CH | 3.5 - 4.0 | m | 1H |
| Cyclobutyl-CH₂ | 1.8 - 2.5 | m | 6H |
| N-CH₃ | 2.9 - 3.1 | s | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| C=O | 168 - 172 | ||
| Aromatic-C (quaternary) | 135 - 145 | ||
| Aromatic-CH | 125 - 132 | ||
| Cyclobutyl-CH | 40 - 45 | ||
| Cyclobutyl-CH₂ | 20 - 30 | ||
| N-CH₃ | 26 - 30 |
Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons and within the cyclobutyl ring proton system, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule, such as the relative orientation of the cyclobutyl and N-methyl groups with respect to the benzamide (B126) plane.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
A strong, sharp absorption band corresponding to the C=O stretching vibration of the tertiary amide group is expected in the region of 1630-1680 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutyl and methyl groups would be observed just below 3000 cm⁻¹ nih.gov. The spectrum would also show characteristic absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of N-methylbenzamide shows a strong C=O stretch around 1640 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium-Strong |
| Amide C=O | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles nih.govnih.gov. This technique would reveal the exact conformation of the cyclobutyl ring and its orientation relative to the benzamide group, as well as the planarity of the amide bond.
Unit Cell Parameters and Space Group Determination
A prerequisite for a full crystal structure determination is the analysis of the diffraction pattern to determine the unit cell parameters (the dimensions of the repeating unit in the crystal lattice: a, b, c, α, β, γ) and the space group (the symmetry of the crystal). This information provides insights into the packing of the molecules in the crystal.
As of the current literature search, no single-crystal X-ray diffraction data for this compound has been reported. Therefore, experimental unit cell parameters and the space group cannot be provided. For a related compound containing a cyclobutyl ring, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, the crystal structure was determined to be in the orthorhombic space group Pna2₁ with specific unit cell parameters masterorganicchemistry.com. This highlights the type of detailed structural information that could be obtained for this compound if suitable crystals were grown and analyzed.
Lack of Available Data for this compound Prevents In-Depth Structural Analysis
A thorough and extensive search of scientific literature and crystallographic databases has revealed a significant absence of published research on the chemical compound this compound. Specifically, no experimental or computational studies detailing its advanced spectroscopic and structural elucidation are publicly available. This includes a lack of information regarding its preferred conformation in the crystalline lattice, as well as analyses of its hydrogen bonding and other non-covalent interactions.
Generating an article with the specified sections on "Preferred Conformation in the Crystalline Lattice" and "Analysis of Hydrogen Bonding and Other Non-Covalent Interactions" necessitates access to crystallographic data, typically obtained through techniques like X-ray diffraction, or detailed computational chemistry studies. Without such foundational data, any attempt to describe the molecular arrangement and intermolecular forces within the crystal structure of this compound would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, due to the current unavailability of the necessary scientific data for this compound, it is not possible to construct the requested article. Further research, including the synthesis and crystallographic analysis of this specific compound, would be required to generate the detailed structural insights requested.
Computational and Theoretical Investigations of 2 Cyclobutyl N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsdjournal.org A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions susceptible to nucleophilic attack. growingscience.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. growingscience.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro A small gap indicates the molecule is more polarizable and reactive. growingscience.com
For benzamide (B126) derivatives, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the amide nitrogen, while the LUMO is often distributed over the carbonyl group and the aromatic ring. DFT calculations for related benzamide structures provide insights into the expected values for 2-cyclobutyl-N-methylbenzamide.
| Parameter | Typical Energy Value (eV) | Implication for this compound |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Indicates the energy required to remove an electron; reflects electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Indicates the energy released when an electron is added; reflects electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A significant gap suggests high stability and moderate reactivity under normal conditions. |
Electrostatic Potential Surface (EPS) maps, also known as Molecular Electrostatic Potential (MEP) maps, are three-dimensional visualizations that illustrate the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, particularly in non-covalent bonding scenarios like ligand-receptor binding. libretexts.orgchemrxiv.org The surface is color-coded to represent different electrostatic potentials.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom on the amide nitrogen (N-H) is expected to be the most electropositive region.
Green/Yellow Regions: Denote areas of neutral or weakly polarized potential, typically found over the hydrocarbon portions of the molecule, such as the cyclobutyl and methyl groups.
The EPS map for this compound would clearly show this charge polarization, highlighting the carbonyl oxygen as a hydrogen bond acceptor site and the amide proton as a hydrogen bond donor site, which are crucial features for molecular recognition. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various spatial arrangements or conformations. Understanding these dynamics is crucial for predicting a molecule's biological activity and physical properties.
Conformational analysis of this compound involves studying the rotation around its single bonds to identify the most stable, low-energy conformers. Key rotational dynamics include:
Amide Bond (C-N) Rotation: Amide bonds have a significant double-bond character, leading to a high rotational energy barrier. This results in two principal planar conformers: cis and trans. For secondary amides like this compound, the trans conformation (where the bulky substituents on the carbon and nitrogen are on opposite sides of the C-N bond) is generally sterically favored and significantly lower in energy.
Benzene-Carbonyl Bond Rotation: Rotation around this bond determines the orientation of the cyclobutyl-substituted ring relative to the amide plane. The lowest energy conformation typically seeks to minimize steric hindrance between the cyclobutyl group and the carbonyl oxygen or N-methyl group.
Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of its dihedral angles, revealing the energy minima of stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov By simulating the movements of atoms according to the laws of classical mechanics, MD can reveal the flexibility and conformational landscape of this compound in a simulated environment, such as in an aqueous solution. rsc.org
An MD simulation would show the puckering motion of the cyclobutyl ring, the rotation of the N-methyl group, and the torsional flexibility around the bond connecting the cyclobutyl group to the aromatic ring. These simulations can quantify the range of motion for different parts of the molecule and calculate the probability of it occupying various conformational states, offering a more realistic picture of its behavior than static models.
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. jbcpm.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate its binding affinity, typically expressed in kcal/mol. jbcpm.com A lower binding energy indicates a more stable and favorable interaction.
Docking studies on benzamide derivatives have shown that they can interact with various biological targets. mdpi.comresearchgate.net For this compound, key interactions would likely involve:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions with amino acid residues like aspartate, serine, or glutamine in a protein's active site are often critical for binding.
Hydrophobic Interactions: The cyclobutyl and benzene rings provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, and phenylalanine. The puckered nature of the cyclobutyl ring can allow it to fit snugly into specific hydrophobic pockets. ru.nlnih.gov
Pi-Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Kinase X | -8.2 | ASP145, LEU83, PHE81 | Hydrogen Bond (with ASP145), Hydrophobic (with LEU83), Pi-Stacking (with PHE81) |
| Protease Y | -7.5 | GLY101, SER102, VAL45 | Hydrogen Bond (with GLY101, SER102), Hydrophobic (with VAL45) |
These in silico predictions provide a rational basis for identifying which biological pathways the compound might influence, guiding its synthesis and experimental validation as a potential therapeutic agent.
Identification of Putative Molecular Targets via Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net In the case of this compound, a structure-based virtual screening approach would be employed. The 3D conformation of the compound is docked against a vast array of macromolecular targets from databases such as the Protein Data Bank (PDB).
This process helps to generate hypotheses about the compound's mechanism of action by identifying potential protein targets. The screening prioritizes targets based on the predicted binding affinity and the complementarity of the compound's structure to the target's binding site. Given the benzamide scaffold, potential targets could include a range of enzymes and receptors known to interact with such motifs.
| Target Class | Specific Example | Rationale for a Priori Selection |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine D3 Receptor | Amide-containing structures are common in GPCR ligands. |
| Enzymes (Hydrolases) | Fatty Acid Amide Hydrolase (FAAH) | The N-methylbenzamide structure is a substrate mimic. |
| Kinases | Tyrosine-protein kinase ABL1 | Benzamide derivatives have been explored as kinase inhibitors. |
| Ion Channels | Voltage-gated sodium channels | Local anesthetics and anticonvulsants often contain amide linkages. |
Characterization of Predicted Binding Modes and Interaction Fingerprints
Following the identification of putative targets, molecular docking simulations are performed to predict the specific binding mode of this compound within the active site of each protein. This reveals the preferred orientation and conformation of the ligand, which is crucial for establishing a stable and effective interaction.
To systematically analyze these interactions, a protein-ligand interaction fingerprint (PLIF) is generated. nih.gov This fingerprint is a binary string that encodes the presence or absence of specific types of interactions between the ligand and the amino acid residues of the binding pocket. researchgate.net These interactions can include hydrogen bonds, hydrophobic contacts, aromatic stacking, and ionic bonds. researchgate.netd-nb.info Characterizing these fingerprints helps in understanding the structural basis of binding and allows for comparison across different targets or with other known ligands. nih.gov
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
|---|---|---|
| Asp110 | Hydrogen Bond (Acceptor) | Amide N-H |
| Phe198 | Pi-Pi Stacking | Benzene Ring |
| Val115 | Hydrophobic | Cyclobutyl Ring |
| Trp194 | Hydrophobic | Benzene Ring |
| Leu202 | Hydrophobic | N-methyl group |
Scoring Function Evaluation and Binding Affinity Prediction
A critical component of molecular docking and virtual screening is the use of scoring functions to rank different binding poses and predict the binding affinity between a ligand and a protein. nih.gov These functions estimate the free energy of binding, with a lower score typically indicating a more favorable interaction. Scoring functions can be categorized into force-field-based, empirical, and knowledge-based approaches, with machine-learning and deep-learning-based functions becoming increasingly prominent. frontiersin.orgresearchgate.netnih.gov
The predicted binding affinity, often expressed as a dissociation constant (Kd), inhibition constant (Ki), or a logarithmic value (pKi), provides a quantitative measure of the ligand's potential potency. This allows for the prioritization of compounds and targets for further experimental validation.
| Putative Target | Docking Score (kcal/mol) | Predicted Binding Affinity (pKi) |
|---|---|---|
| Dopamine D3 Receptor | -8.5 | 7.8 |
| Fatty Acid Amide Hydrolase (FAAH) | -7.2 | 6.5 |
| Tyrosine-protein kinase ABL1 | -6.8 | 6.1 |
| Voltage-gated sodium channels | -7.9 | 7.2 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational modeling methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov For a QSAR model of this compound, a dataset of structurally similar benzamide derivatives with experimentally determined biological activities against a specific target would be required. biolscigroup.usajchem-a.com
Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding lead optimization efforts. mdpi.com
| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| This compound | 203.28 | 2.6 | 29.1 | 6.7 |
| 2-cyclopentyl-N-methylbenzamide | 217.31 | 3.0 | 29.1 | 7.1 |
| 2-cyclobutyl-N-ethylbenzamide | 217.31 | 3.1 | 29.1 | 6.5 |
| 2-isopropyl-N-methylbenzamide | 191.27 | 2.3 | 29.1 | 6.2 |
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Early assessment of ADMET properties is vital in drug discovery to minimize late-stage failures due to poor pharmacokinetics or toxicity. nih.gov In silico ADMET prediction utilizes computational models to estimate these properties based on a compound's structure. nih.gov These predictive tools offer a rapid and cost-effective way to evaluate the drug-likeness of a molecule like this compound. jonuns.com
Computational models can predict key parameters related to a drug's ability to be absorbed into the bloodstream and distribute to its site of action. Important predicted properties include intestinal absorption, permeability across the Caco-2 cell monolayer (an in vitro model of the human intestinal wall), and penetration of the blood-brain barrier (BBB). nih.gov Distribution characteristics, such as plasma protein binding (PPB), are also estimated, as only the unbound fraction of a drug is typically active.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (% Absorbed) | 92.5% | High absorption predicted |
| Caco-2 Permeability (logPapp) | 0.95 | High permeability predicted |
| Blood-Brain Barrier (BBB) Permeability (logBB) | 0.15 | Predicted to cross the BBB |
| Plasma Protein Binding (%) | 88.0% | Moderately high binding predicted |
In silico tools are used to identify "metabolic soft spots," which are the atoms or functional groups within a molecule most susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netsigmaaldrich.com Identifying these labile sites is crucial because metabolism can lead to rapid clearance of the drug or the formation of active or toxic metabolites. researchgate.net
For this compound, likely soft spots include the N-methyl group (susceptible to N-dealkylation), the cyclobutyl ring (aliphatic hydroxylation), and the aromatic ring (aromatic hydroxylation). researchgate.net Based on these predictions, potential biotransformation pathways can be proposed. For instance, Phase I metabolism might involve hydroxylation, followed by Phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion. mdpi.comresearchgate.netnih.gov
| Rank | Metabolic Site | Predicted Metabolic Reaction |
|---|---|---|
| 1 | Cyclobutyl ring (C-H bonds) | Aliphatic Hydroxylation |
| 2 | N-methyl group | N-dealkylation |
| 3 | Aromatic ring (para position) | Aromatic Hydroxylation |
| 4 | Aromatic ring (ortho/meta positions) | Aromatic Hydroxylation |
In Silico Toxicity Profiling (e.g., Mutagenicity, Carcinogenicity Alerts from Databases)
In silico toxicology has emerged as a crucial component in the early stages of chemical safety assessment, offering a rapid and cost-effective means to predict potential toxicities without the need for extensive laboratory testing. nih.gov These computational methods utilize a chemical's structure to forecast its potential adverse effects, including mutagenicity and carcinogenicity. This is often achieved through (Quantitative) Structure-Activity Relationship ((Q)SAR) models and expert systems that compare the chemical to databases of known toxicants to identify structural fragments, known as structural alerts, associated with specific toxicological endpoints. dergipark.org.trdntb.gov.ua
For this compound, a comprehensive in silico toxicity profile would involve submitting its structure to a variety of specialized databases and predictive software. These platforms screen for structural motifs that have been linked to DNA damage (mutagenicity) or the potential to cause cancer (carcinogenicity). It is important to note that these predictions serve as alerts and are not definitive proof of toxicity; they guide further investigation and prioritization for experimental testing. nih.gov
The predictions from these computational tools are often presented with an assessment of the reliability of the prediction, which can be influenced by the similarity of the query compound to the chemicals in the model's training set. dergipark.org.tr
Mutagenicity Predictions
Mutagenicity is the capacity of a chemical to induce genetic mutations. In silico models for mutagenicity prediction, such as those available through platforms like VEGA and Toxtree, typically screen for structural alerts that are known to react with DNA. dergipark.org.tr For a compound like this compound, the system would analyze its constituent parts: the cyclobutyl ring, the amide linkage, and the substituted benzene ring.
Below is an interactive table representing a typical output from a consensus-based in silico mutagenicity prediction, integrating results from multiple models.
Table 1: Representative In Silico Mutagenicity Predictions for this compound
| Prediction Model | Endpoint (Ames Test) | Structural Alert Identified | Reliability of Prediction |
| Model A (Rule-based) | Negative | No structural alert for mutagenicity found. | High |
| Model B (Statistical) | Negative | Aromatic amide considered, but no alert triggered. | Moderate |
| Consensus Prediction | Negative | N/A | Good |
Carcinogenicity Predictions
Carcinogenicity prediction models are more complex, as cancer can arise from both genotoxic (DNA-damaging) and non-genotoxic mechanisms. dergipark.org.trnih.gov Computational models for carcinogenicity, therefore, often screen for a wider range of structural alerts. These can include alerts for genotoxic potential as well as alerts for other mechanisms, such as specific receptor interactions or the potential to cause chronic inflammation. nih.gov
The structure of this compound would be analyzed for fragments that have been associated with carcinogenicity in rodent bioassays, which form the basis of many predictive databases. nih.gov The benzene ring and the amide structure are common features that are scrutinized by these models.
The following interactive table illustrates the potential output of an in silico carcinogenicity assessment for this compound, summarizing findings from various predictive databases.
Table 2: Representative In Silico Carcinogenicity Alerts for this compound
| Database/Model | Carcinogenicity Alert | Potential Mechanism | Confidence Level |
| Carcinogenicity Potency Database (CPDB) Model | No alert | N/A | High |
| ISS Model (VEGA) | Possible alert: Benzene derivative | Non-genotoxic (species-specific) | Low |
| Toxtree (Benigni/Bossa Rulebase) | No alert for genotoxic carcinogenicity | N/A | High |
| Overall Assessment | Unlikely to be a genotoxic carcinogen. Some uncertainty for non-genotoxic potential based on the benzene moiety. | N/A | Moderate |
Investigation of Molecular Mechanisms and Biological Interactions of 2 Cyclobutyl N Methylbenzamide Non Clinical Focus
Receptor Binding Assays (In Vitro Studies with Isolated Receptors or Membranes)This part of the investigation was planned to assess the compound's affinity for various biological receptors. The outlined subsections were:
Selectivity Profiling Across Receptor Subtypes:This analysis was intended to determine the compound's specificity by testing its binding against a panel of different receptor subtypes.
However, extensive searches of chemical and biological databases, including PubChem, and broad searches of scientific literature yielded no studies, data, or mentions of 2-cyclobutyl-N-methylbenzamide being investigated for any such biological activities. While the broader class of benzamides is known to contain many biologically active compounds, and cyclobutane (B1203170) moieties are present in some natural products, this specific chemical structure does not appear to have been the subject of published non-clinical research.
Consequently, the data tables and detailed research findings requested for the article could not be generated. The scientific community has not, to date, published any findings on the molecular and biological interactions of this compound that would allow for the compilation of the requested scientific article.
Cell-Based Assays for Intracellular Pathway Modulation (In Vitro, Mechanistic)
No published research was identified that specifically investigates the effect of this compound on intracellular signaling pathways using cell-based assays.
Ligand-Induced Receptor Activation or Inactivation Assays
There are no available studies detailing whether this compound acts as a ligand to induce or inhibit the activation of any specific cellular receptors.
Reporter Gene Assays for Downstream Pathway Activity
Scientific literature lacks any reports of reporter gene assays being used to assess the downstream pathway activity following cellular exposure to this compound. Such assays are commonly used to measure the transcriptional response to the activation or inhibition of a signaling pathway.
Studies on Protein-Protein Interaction Modulation
There is no evidence from available research to suggest that this compound has been evaluated for its potential to modulate protein-protein interactions. These interactions are crucial for many cellular processes, and their modulation represents a significant area of drug discovery.
Antimicrobial Activity Studies (In Vitro Assays)
No data from in vitro assays on the antimicrobial properties of this compound could be located. While other benzamide (B126) derivatives have been investigated for such properties, this specific compound has not been the subject of published antimicrobial studies.
Determination of Minimum Inhibitory Concentration (MIC) against Specific Microorganisms
There are no documented studies that have determined the Minimum Inhibitory Concentration (MIC) of this compound against any specific microorganisms. Therefore, no data table of MIC values can be provided.
Investigation of Bactericidal vs. Bacteriostatic Mechanisms
As no initial antimicrobial activity has been reported, there have been no subsequent investigations into whether this compound would exhibit bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) mechanisms of action.
Structure Activity Relationship Sar Studies for 2 Cyclobutyl N Methylbenzamide Derivatives
Impact of Aromatic Ring Substitutions on Molecular Interactions
The benzamide (B126) aromatic ring is a crucial component for molecular recognition, often engaging in various non-covalent interactions with the target protein, such as π-π stacking, hydrophobic interactions, and hydrogen bonds. The nature, position, and size of substituents on this ring can significantly modulate these interactions and, consequently, the compound's biological activity.
The position of the substituent is also paramount. Substitutions at the C-5 position of the benzamide core in related molecules have been shown to be particularly sensitive to the size and nature of the group. acs.org While smaller, electron-rich substituents at this position have been found to be potent, larger aromatic rings are generally not well-tolerated. acs.org
To illustrate the impact of aromatic ring substitutions, the following table presents hypothetical activity data based on common observations in medicinal chemistry for benzamide derivatives.
| Compound | Substitution on Aromatic Ring | Position | Binding Affinity (IC₅₀, nM) |
| 1a | -H | - | 150 |
| 1b | -F | 5 | 75 |
| 1c | -Cl | 5 | 60 |
| 1d | -CH₃ | 5 | 90 |
| 1e | -OCH₃ | 4 | 120 |
| 1f | -NO₂ | 4 | 250 |
This table is illustrative and based on general SAR principles for benzamide analogs.
Role of the Cyclobutyl Moiety in Target Recognition and Binding
One of the primary functions of the cyclobutyl moiety is to occupy and form favorable interactions within hydrophobic pockets of the target protein. nih.gov The puckered conformation of the cyclobutyl ring allows for a three-dimensional structure that can complement the shape of a hydrophobic binding region, leading to an increase in binding affinity through the hydrophobic effect. nih.gov
Furthermore, the cyclobutyl group acts as a conformational restraint, limiting the rotational freedom of the benzamide side chain. nih.gov This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding, thereby enhancing potency. This structural rigidity can also direct other key functional groups into optimal positions for interaction with the target. nih.gov In some cases, the introduction of a cyclobutyl group has been shown to lead to a significant increase in potency compared to more flexible alkyl chains. nih.gov
The table below summarizes the contribution of the cyclobutyl group in comparison to other alkyl substituents at the 2-position, based on established principles of medicinal chemistry.
| Compound | Substituent at 2-position | Binding Affinity (IC₅₀, nM) | Rationale |
| 2a | -Cyclobutyl | 85 | Optimal fit in hydrophobic pocket, conformational restriction. nih.gov |
| 2b | -Isopropyl | 150 | Smaller hydrophobic group, less conformational restriction. |
| 2c | -Cyclopentyl | 110 | Larger ring may not fit optimally in the binding pocket. |
| 2d | -n-Butyl | 200 | Increased flexibility leads to a higher entropic penalty upon binding. |
This table is illustrative and based on general SAR principles.
Influence of N-Methyl Substitution on Potency, Selectivity, and Conformation
The N-methyl group of the amide functionality is a critical determinant of the molecule's biological activity. The presence of this methyl group, as opposed to a primary amide (NH₂) or a larger N-alkyl group, can profoundly affect potency, selectivity, and the conformational properties of the molecule.
In many instances, secondary amides, such as N-methyl amides, exhibit greater potency than their corresponding primary amides. acs.org This can be attributed to several factors. The methyl group can provide additional hydrophobic interactions with the target protein. Furthermore, the N-methyl group can influence the hydrogen bonding capacity of the amide. While a primary amide has two hydrogen bond donors, the N-methyl amide has only one. This can be advantageous if the binding pocket has a specific arrangement of hydrogen bond acceptors and donors.
The size of the N-substituent is also a key factor. While a methyl group is often well-tolerated, larger substituents can lead to steric clashes with the protein, resulting in a loss of activity. This indicates that the space around the amide nitrogen in the binding site is likely restricted.
The following table illustrates the effect of N-substitution on the activity of 2-cyclobutylbenzamide derivatives.
| Compound | N-Substitution | Binding Affinity (IC₅₀, nM) | Rationale |
| 3a | -H (Primary amide) | 180 | May form different hydrogen bonds compared to the N-methyl analog. acs.org |
| 3b | -CH₃ (N-methyl) | 85 | Optimal balance of hydrophobic interaction and hydrogen bonding capacity. acs.org |
| 3c | -CH₂CH₃ (N-ethyl) | 250 | Larger group may introduce steric hindrance in the binding pocket. |
| 3d | -CH(CH₃)₂ (N-isopropyl) | 400 | Increased steric bulk leads to a significant loss of activity. |
This table is illustrative and based on general SAR principles for benzamide analogs.
Stereochemical Effects on Molecular Activity and Ligand-Target Complementarity
When chirality is introduced into a molecule, the different stereoisomers can exhibit distinct biological activities. In the case of 2-cyclobutyl-N-methylbenzamide derivatives, stereocenters can exist on the cyclobutyl ring, particularly if it is substituted. The spatial arrangement of atoms in these stereoisomers can lead to significant differences in how they interact with the chiral environment of a biological target.
For instance, if the cyclobutyl ring is substituted, it can exist as cis and trans isomers, which in turn can be enantiomers. One enantiomer may fit perfectly into the binding site, maximizing favorable interactions, while the other may bind with lower affinity or not at all due to steric clashes. The puckered nature of the cyclobutyl ring means that substituents will be oriented in specific axial or equatorial positions, and this precise positioning can be critical for interaction with specific residues in the target protein. nih.gov
While specific data for this compound is not available, the importance of stereochemistry is a well-established principle in drug design. For example, in other systems containing a cyclobutane (B1203170) ring, the trans-isomer has been shown to be less active because it cannot achieve the optimal geometry for hydrogen bonding. nih.gov
Development of Pharmacophore Models from SAR Data
The collective SAR data from various derivatives of this compound can be used to construct a pharmacophore model. A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov
A pharmacophore model for this class of compounds would likely include:
A hydrophobic feature: Representing the cyclobutyl group and its interaction with a hydrophobic pocket.
An aromatic feature: Corresponding to the benzamide ring and its potential for π-π stacking interactions.
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen.
Optional features: Depending on the SAR of substituted analogs, additional hydrophobic or hydrogen bonding features could be included to represent key substituents on the aromatic ring.
This model serves as a valuable tool in drug discovery. It can be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov It also provides a framework for the rational design of new derivatives with improved properties by ensuring that any proposed modifications retain the key pharmacophoric elements.
Advanced Research Applications and Methodological Contributions
Utility as a Chemical Probe for Exploring Biological Pathways (In Vitro)
Development of Analytical Methods for Detection and Quantification (Non-Biological Matrices)
The ability to accurately detect and quantify a chemical compound in various matrices is fundamental to its study and application. For non-biological matrices, such as environmental or industrial samples, robust analytical methods are crucial.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, valued for its efficiency and versatility in separating and quantifying compounds. A typical HPLC method for a novel benzamide (B126) derivative like 2-cyclobutyl-N-methylbenzamide would involve a systematic development process. Key parameters that would be optimized are presented in the table below. However, a specific, validated HPLC method for the analysis of this compound in non-biological matrices has not been detailed in peer-reviewed literature.
| Parameter | Considerations for Method Development |
| Column Chemistry | A C18 stationary phase would likely be a starting point due to the compound's predicted hydrophobicity. |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be explored to ensure adequate separation from potential impurities. |
| Detection | UV detection would be a primary choice, with the optimal wavelength determined by analyzing the compound's UV-Vis spectrum. |
| Flow Rate & Temperature | These would be optimized to achieve sharp peaks and a reasonable run time. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, particularly for volatile and semi-volatile compounds. For this compound to be amenable to GC-MS analysis, it would need to possess sufficient thermal stability and volatility. While specific applications for this compound are not documented, the general approach would involve injecting a vaporized sample into a GC column for separation, followed by ionization and mass analysis in the MS detector. This would provide both retention time data for identification and a mass spectrum for structural confirmation.
Co-crystallization Studies of this compound with Target Proteins (Structural Biology)
Co-crystallization is a technique used in structural biology to determine the three-dimensional structure of a ligand-protein complex at atomic resolution using X-ray crystallography. This information is invaluable for understanding the molecular basis of a compound's activity and for guiding further drug design efforts. There are currently no publicly available crystal structures of this compound in complex with any target proteins in the Protein Data Bank (PDB). Such studies would be a critical step in elucidating its mechanism of action if a specific biological target is identified.
Contribution to General Benzamide Pharmacophore Development and Medicinal Chemistry Principles
The benzamide moiety is a well-established pharmacophore, a concept that describes the essential three-dimensional arrangement of functional groups required for biological activity. Benzamide-containing compounds have demonstrated a wide range of pharmacological activities. The core principles of medicinal chemistry often involve modifying a known pharmacophore to improve properties such as potency, selectivity, and pharmacokinetic profiles.
The introduction of a cyclobutyl group at the 2-position of the benzamide scaffold represents a specific structural modification. The potential contributions of this particular substitution to the broader understanding of the benzamide pharmacophore are currently theoretical in the absence of extensive biological data. Medicinal chemists would consider the following aspects of the 2-cyclobutyl substitution:
Steric Influence : The bulky cyclobutyl group could influence the preferred conformation of the molecule and its ability to fit into a protein's binding pocket.
Lipophilicity : The cyclobutyl group would increase the lipophilicity of the molecule, which could affect its solubility, cell permeability, and metabolic stability.
Vectorial Orientation : The position of the substituent on the aromatic ring directs the orientation of other functional groups, which is critical for specific interactions with a target protein.
Patent Landscape Analysis Focusing on Chemical Structure and Synthesis
A patent landscape analysis provides insights into the intellectual property surrounding a particular chemical entity. A thorough search of patent databases for the specific structure of this compound does not reveal any patents that explicitly claim this compound or its synthesis. While numerous patents exist for broader classes of benzamide derivatives for various therapeutic applications, the specific combination of the 2-cyclobutyl and N-methyl substituents appears to be novel or at least not prominently featured in the current patent literature. This suggests that the chemical space around this particular molecule may be open for exploration and potential future patent filings.
Future Directions and Emerging Research Avenues for 2 Cyclobutyl N Methylbenzamide Research
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly synthetic routes is a critical aspect of modern chemistry. Future research on 2-cyclobutyl-N-methylbenzamide should prioritize the exploration of novel and sustainable synthetic pathways. Current synthetic methods may rely on traditional techniques that can be resource-intensive. Green chemistry principles could be applied to optimize the synthesis, focusing on areas such as catalysis, solvent selection, and waste reduction. For instance, the use of biocatalysis or photoredox catalysis could offer milder and more selective reaction conditions. The development of a concise and scalable synthesis will be crucial for enabling further biological evaluation and potential downstream applications.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The synergy between artificial intelligence (AI) and medicinal chemistry has opened up new frontiers in drug design. wiley.com Generative deep learning models can be trained on vast chemical datasets to design novel molecules with desired properties. nih.gov For this compound, AI and machine learning algorithms could be employed to explore the chemical space around its core structure. These computational tools can predict the pharmacokinetic and pharmacodynamic properties of virtual compounds, allowing for the prioritization of candidates with improved potency, selectivity, and metabolic stability. crimsonpublishers.com This in silico approach can significantly accelerate the design-make-test-analyze cycle, leading to the rapid identification of next-generation analogs. nih.gov
Discovery and Characterization of Novel Molecular Targets (In Vitro)
A fundamental aspect of understanding the biological activity of any compound is the identification of its molecular targets. For this compound, a systematic in vitro screening campaign could uncover its mechanism of action. A variety of techniques, such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA), could be employed to identify proteins that directly interact with the compound. Once putative targets are identified, further in vitro biochemical and biophysical assays will be necessary to validate these interactions and characterize the functional consequences of compound binding.
Development of Targeted Degraders and PROTACs based on the Scaffold
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.comtechnologynetworks.com The this compound scaffold, if found to bind to a protein of interest, could serve as a foundation for the development of novel PROTACs. nih.gov This would involve chemically linking a derivative of the compound to a known E3 ligase ligand. The resulting PROTACs could offer a powerful new approach to modulate protein levels, potentially overcoming the limitations of traditional inhibitors. nih.govdrughunter.com
Design of Next-Generation Chemical Probes for Cellular Systems
High-quality chemical probes are indispensable tools for dissecting complex biological processes within living cells. nih.govproteostasisconsortium.comeubopen.org An ideal chemical probe should be potent, selective, and have a well-defined mechanism of action. nih.gov Future research could focus on optimizing this compound to create next-generation chemical probes. This would involve structure-activity relationship (SAR) studies to enhance its affinity and selectivity for its target. Furthermore, the development of a structurally related inactive control compound is crucial for validating on-target effects. nih.gov Such well-characterized probes would be invaluable for elucidating the cellular functions of their target protein. chemicalprobes.org
Mechanistic Elucidation of Off-Target Interactions through Multi-Omics Approaches (In Vitro)
Understanding a compound's off-target effects is critical for interpreting its biological activity and predicting potential liabilities. Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, can provide a global and unbiased view of the cellular response to a small molecule. biorxiv.org In vitro treatment of relevant cell lines with this compound followed by multi-omics profiling could reveal its impact on various cellular pathways. This systems-level data can help to identify potential off-target interactions and provide a more comprehensive understanding of the compound's mechanism of action. nih.gov
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane or DMF | Polarity affects reaction kinetics |
| Temperature | 0–25°C | Higher temps risk cyclobutyl ring strain |
| Catalyst Loading | 5–10 mol% | Excess DMAP can lead to side reactions |
Reference : Synthesis schemes for analogous benzamides (e.g., N-benzoyl-2-hydroxybenzamide) suggest similar protocols .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Methodological Answer :
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. Strategies include:
- DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .
- Variable-Temperature NMR : Detect equilibrium between conformers by analyzing splitting patterns at different temperatures .
- High-Resolution X-ray Data : Use programs like SHELXL (for small molecules) to refine torsional angles and validate intramolecular interactions .
Example : In N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, X-ray data revealed non-planar amide bonds due to steric hindrance, which NMR alone could not resolve .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- NMR :
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Reference : PubChem data for structurally similar benzamides (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide) provide benchmark spectra .
Advanced: How can researchers design experiments to study the biological activity of this compound?
Q. Methodological Answer :
- In vitro assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines, comparing activity to reference compounds like doxorubicin .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclobutyl vs. cyclohexyl) and correlate with bioactivity trends .
Q. Data Interpretation :
| Modification | Biological Activity | Likely Mechanism |
|---|---|---|
| Cyclobutyl group | Enhanced lipophilicity | Improved membrane permeability |
| N-Methyl substitution | Reduced metabolic degradation | Increased plasma half-life |
Reference : Studies on N-benzoyl derivatives highlight the role of substituents in activity .
Advanced: What computational tools are recommended for modeling the conformational flexibility of this compound?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate torsional dynamics of the cyclobutyl ring using AMBER or GROMACS .
- Quantum Mechanics (QM) : Optimize geometry with Gaussian09 at the B3LYP/6-31G* level to predict stable conformers .
- Docking Studies : Use AutoDock Vina to predict binding modes to biological targets (e.g., enzymes) .
Case Study : For N-(2-acetylphenyl)carbamothioylbenzamide, DFT calculations aligned with X-ray data to confirm intramolecular hydrogen bonding .
Basic: How can researchers address low yields in the crystallization of this compound?
Q. Methodological Answer :
- Solvent Screening : Test mixtures (e.g., EtOH/H2O or DCM/hexane) to optimize polarity .
- Slow Evaporation : Use controlled temperature (4°C) to promote nucleation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., N-methylbenzamide derivatives) .
Reference : WinGX and SHELXL are critical for refining crystal structures and identifying lattice defects .
Advanced: How do substituents on the benzamide core influence the compound’s physicochemical properties?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
